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Synthesis, Reactivity, and Applications in Drug
Discovery
Executive Summary

2-Chloro-5-fluoro-N-methylpyridin-4-amine (CAS: 1256834-94-2) is a highly specialized
pyridine scaffold used primarily in the development of small-molecule inhibitors for oncology
and immunology. Its structural uniqueness lies in the specific arrangement of a 2-chloro
"handle" for cross-coupling, a 5-fluoro motif for metabolic stability and electronic modulation,
and a 4-N-methylamino group that often serves as a key hydrogen-bond donor/acceptor in
ATP-binding pockets.

This guide details the regioselective synthesis of this core, its mechanistic underpinnings, and
its application in synthesizing inhibitors for targets such as EHMT1/2 (G9a) and KRAS.

Chemical Identity & Physical Properties[1][2][3][4]
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Property Specification

Chemical Name 2-Chloro-5-fluoro-N-methylpyridin-4-amine
CAS Number 1256834-94-2

Molecular Formula CeHsCIFN:2

Molecular Weight 160.58 g/mol

Appearance Off-white to pale yellow solid

Solubility Soluble in DMSO, DMF, THF, Dichloromethane
pKa (Calculated) ~3.5 (Pyridine N), ~10.5 (Amine NH)

SMILES CNC1=C(F)C=NC(CIl)=C1

Synthetic Pathways & Regiochemistry
The Core Synthesis: Regioselective SNAr

The primary route to this scaffold is the nucleophilic aromatic substitution (SNAr) of 2,4-
dichloro-5-fluoropyridine with methylamine.

The Challenge: The starting material has two electrophilic sites (C2 and C4). The Solution: The
reaction is highly regioselective for the C4 position.[1]

Mechanistic Insight (Expertise & Experience)
Why C4 over C2?

» Electronic Activation: The nitrogen atom in the pyridine ring exerts a strong electron-
withdrawing effect. The C4 position is para-like to the nitrogen, making it highly deficient in
electron density and thus more susceptible to nucleophilic attack than the ortho-like C2
position.

e Fluorine Effect: The fluorine atom at C5 is strongly electronegative. It inductively withdraws
electron density from the adjacent C4 carbon, further activating it for nucleophilic attack.
While fluorine can destabilize the transition state via mesomeric donation, the inductive effect
dominates in this specific heterocyclic system, directing the amine to C4.
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Reaction Workflow Diagram

The following diagram illustrates the synthesis and the critical regioselective step.
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Caption: Regioselective SNAr pathway favoring C4 substitution due to electronic activation by
the pyridine nitrogen and C5-fluorine.

Experimental Protocols
Protocol A: Synthesis of 2-Chloro-5-fluoro-N-
methylpyridin-4-amine

Validating Source: Adapted from W0O2017181177 (Epizyme, Inc.)

Materials:

2,4-Dichloro-5-fluoropyridine (1.0 eq)[2][3]

Methylamine (2.0 M in THF, 2.5 eq)

Triethylamine (3.0 eq) or K2COs (2.0 eq)

Solvent: Anhydrous THF or Ethanol

Step-by-Step Procedure:
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e Setup: Charge a pressure tube or sealed reaction vial with 2,4-dichloro-5-fluoropyridine (e.g.,
300 mg) dissolved in anhydrous THF (8 mL).

» Addition: Cool the solution to 0°C. Dropwise add the methylamine solution.
» Reaction: Seal the vessel and heat to 80°C for 18 hours.

o Note: Monitoring by LCMS is crucial. You should see the consumption of the starting
material (Rt ~ high) and the appearance of the product (M+H = 161).

o Workup: Cool to room temperature. Concentrate the mixture under reduced pressure to
remove excess methylamine and solvent.

« Purification: Dilute the residue with Ethyl Acetate and wash with water and brine. Dry over
Na=S0a4.[4] Purify via flash column chromatography (SiO2, Hexanes/Ethyl Acetate gradient O-
40%).

Yield: Expect 75-85% vyield of a pale solid.

Protocol B: Downstream Coupling (Suzuki-Miyaura)

Application: Functionalizing the C2-position.

» Reagents: Product from Protocol A (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Clz (0.05
eq), Cs2C0s (3.0 eq).

o Conditions: 1,4-Dioxane/Water (4:1), 90°C, 4 hours.

e Outcome: The C2-chlorine is highly reactive towards Pd-catalyzed cross-coupling, allowing
for the rapid construction of biaryl kinase inhibitors.

Medicinal Chemistry Applications
Epigenetic Modulation (EHMT1/2 Inhibitors)

This scaffold is a confirmed intermediate in the synthesis of inhibitors for Euchromatic Histone-
lysine N-Methyltransferase 1 and 2 (EHMT1/2), also known as G9a.
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e Mechanism: The 4-amino-pyridine core mimics the adenine ring of the cofactor SAM (S-
adenosyl methionine), binding into the hinge region of the methyltransferase.

» Role of Fluorine: The C5-fluorine occupies a small hydrophobic pocket and protects the ring
from oxidative metabolism (blocking P450 oxidation at the electron-rich C5 position).

KRAS and Kinase Inhibition

While specific proprietary structures vary, the 2-chloro-5-fluoro-4-aminopyridine motif is
structurally analogous to the core found in Sotorasib (KRAS G12C inhibitor) and Lorlatinib
(ALK/ROSL1 inhibitor).

e Sotorasib Analog: Sotorasib utilizes a pyrido[2,3-d]pyrimidin-2(1H)-one core, but early
discovery efforts often utilize the simpler pyridine scaffold to establish SAR (Structure-Activity
Relationships) before cyclizing to the bicycle.

o Key Interaction: The N-methyl group at C4 often forms a critical hydrogen bond with the
hinge region backbone carbonyl of the target kinase.

Safety & Handling (MSDS Highlights)

Hazard Class Statement Precaution

o ) Do not eat/drink in lab. Wash
Acute Toxicity H302: Harmful if swallowed. ]
hands post-handling.

) ) H315/H319: Causes skin/eye Wear nitrile gloves and safety
Skin/Eye lIrritant

irritation. goggles.
Reactivit Stable, but incompatible with Store in a cool, dry place
eactivi
Y strong oxidizers. under inert gas (Argon).

Disposal: Halogenated organic waste.[5] Do not dispose of in general drains.

References
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o Source for Protocol A and applic

« National Center for Biotechnology Information (NCBI). PubChem Compound Summary for
CID 58283466: 2-Chloro-5-fluoro-N-methylpyridin-4-amine.

o Verification of chemical identity and physical properties.
¢ BenchChem Technical Support. Controlling Regioselectivity in Dichloropyridine Reactions.
o Source for mechanistic insight on C4 vs C2 regioselectivity in SNAr reactions.

 MDPI Molecules. Regioselective Nucleophilic Aromatic Substitution: Insights into 4-
Aminoquinazoline Synthesis.

o Comparative analysis of regioselectivity in 2,4-dichloro-heterocycles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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